"1-(2-Chloroethyl)pyridin-2-one hydrochloride chemical properties"
"1-(2-Chloroethyl)pyridin-2-one hydrochloride chemical properties"
An In-Depth Technical Guide to the Predicted Chemical Properties of 1-(2-Chloroethyl)pyridin-2-one Hydrochloride
Disclaimer: The compound 1-(2-Chloroethyl)pyridin-2-one hydrochloride is not a widely documented, commercially available chemical. As such, this technical guide is a predictive analysis based on the fundamental principles of organic chemistry and data from structurally analogous compounds. The information herein is intended to serve as a scientifically-grounded hypothesis for researchers and drug development professionals. All properties and experimental protocols should be considered theoretical and require empirical validation.
Introduction
1-(2-Chloroethyl)pyridin-2-one hydrochloride represents a potentially valuable bifunctional molecule for synthetic and medicinal chemistry. It combines the structural features of a pyridin-2-one, a privileged scaffold in drug discovery, with a reactive N-(2-chloroethyl) side chain. The hydrochloride salt form is expected to enhance its stability and aqueous solubility. This guide will extrapolate its core chemical properties, propose synthetic routes, and predict its reactivity and spectral characteristics based on well-understood chemical principles and data from related structures like 1-(2-chloroethyl)piperidine and 1-(2-chloroethyl)pyrrolidine.
Predicted Core Chemical Properties
The properties of 1-(2-Chloroethyl)pyridin-2-one hydrochloride are dictated by its three primary components: the pyridin-2-one ring, the chloroethyl group, and the hydrochloride salt.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C7H8ClNO · HCl | Derived from the chemical structure. |
| Molecular Weight | 194.06 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of organic amines.[1] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydrochloride salt form significantly increases polarity and aqueous solubility.[1][2] |
| Stability | Stable under normal storage conditions in a dry environment. Hygroscopic. | Hydrochloride salts are generally stable.[3] The hygroscopic nature is common for salts.[3][4] |
Structural Analysis and Reactivity
The molecule's utility stems from the electrophilic nature of the chloroethyl side chain and the nucleophilic/aromatic character of the pyridin-2-one ring.
Caption: Predicted structure and key reactive sites of the target molecule.
The Chloroethyl Group: A Gateway for Functionalization
The primary mode of reactivity for 1-(2-Chloroethyl)pyridin-2-one hydrochloride is expected to be nucleophilic substitution at the chloroethyl side chain.[5] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.
This reactivity is analogous to that of other N-(2-chloroethyl) heterocyclic hydrochlorides, such as 1-(2-chloroethyl)piperidine and 1-(2-chloroethyl)pyrrolidine, which are widely used as intermediates in pharmaceutical synthesis.[6][7]
Predicted Reaction Scheme: Nucleophilic Substitution
Caption: General scheme for nucleophilic substitution at the chloroethyl group.
This reaction pathway allows for the covalent attachment of the pyridin-2-one moiety to various scaffolds, a common strategy in the synthesis of bioactive molecules.
Proposed Synthesis Protocol
A plausible synthetic route to 1-(2-Chloroethyl)pyridin-2-one hydrochloride involves a two-step process starting from 2-hydroxypyridine (the tautomer of pyridin-2-one).
Step 1: N-Alkylation with 1-bromo-2-chloroethane
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Reaction Setup: To a solution of 2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K2CO3, 1.5 eq).
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Addition of Alkylating Agent: While stirring, add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature. The use of 1-bromo-2-chloroethane is strategic, as the bromine is a more reactive leaving group than chlorine, allowing for selective alkylation at the nitrogen while preserving the chloroethyl moiety for subsequent reactions.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 1-(2-chloroethyl)pyridin-2-one free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Proposed two-step synthesis of the target compound.
Predicted Analytical and Spectroscopic Data
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds.[8][9]
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons on the pyridin-2-one ring (δ 6.0-8.0 ppm).- Two triplets corresponding to the -N-CH2- and -CH2-Cl protons of the ethyl chain (δ 3.5-4.5 ppm).- A broad singlet for the N-H proton of the hydrochloride (downfield, >10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the pyridin-2-one ring (δ ~160-170 ppm).- Aromatic carbons (δ 100-150 ppm).- Aliphatic carbons of the ethyl chain (δ ~40-50 ppm). |
| IR Spectroscopy | - C=O stretch of the pyridin-2-one ring (~1650-1680 cm⁻¹).- C-N stretching vibrations.- C-Cl stretch (~650-750 cm⁻¹).- Broad N-H stretch from the hydrochloride salt (~2400-3000 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | - A prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
Applications in Research and Drug Development
As a reactive intermediate, 1-(2-Chloroethyl)pyridin-2-one hydrochloride could be a valuable building block for creating libraries of novel compounds for drug discovery.[7] The pyridin-2-one core is present in numerous approved drugs with diverse biological activities. The ability to attach this core to other molecules via the chloroethyl linker provides a straightforward path to new chemical entities.
Potential applications include the synthesis of:
-
Enzyme Inhibitors: By attaching the molecule to a substrate analog.
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Receptor Ligands: By incorporating it into a larger scaffold that targets a specific receptor.
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PROTACs and Molecular Glues: Where it could serve as part of a linker or warhead.
Safety and Handling
Given its predicted chemical nature, 1-(2-Chloroethyl)pyridin-2-one hydrochloride should be handled with care.
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Hazards: As with similar N-(2-chloroethyl) compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[3] Due to the reactive chloroethyl group, it should be considered a potential alkylating agent and handled accordingly.
-
Personal Protective Equipment (PPE): Use of safety goggles, gloves, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[3][4]
Conclusion
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